![molecular formula C19H32N4 B12606339 1-[1-(3-Methylbutyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine CAS No. 648895-54-9](/img/structure/B12606339.png)
1-[1-(3-Methylbutyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(3-Methylbutyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a 3-methylbutyl group and a piperazine ring substituted with a pyridin-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-Methylbutyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Piperidine Intermediate: The initial step involves the formation of the piperidine ring with the 3-methylbutyl substituent. This can be achieved through the reaction of 3-methylbutylamine with a suitable piperidine precursor under controlled conditions.
Formation of Piperazine Intermediate: The next step involves the synthesis of the piperazine ring with the pyridin-2-yl substituent. This can be achieved through the reaction of pyridine-2-carboxylic acid with a suitable piperazine precursor.
Coupling Reaction: The final step involves coupling the two intermediates to form the desired compound. This can be achieved through a nucleophilic substitution reaction under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(3-Methylbutyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
1-[1-(3-Methylbutyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a precursor for drug development.
Biological Research: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: The compound is used in the synthesis of various organic materials and intermediates.
Mécanisme D'action
The mechanism of action of 1-[1-(3-Methylbutyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
1-[1-(3-Methylbutyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine can be compared with other similar compounds, such as:
1-[1-(3-Methylbutyl)piperidin-4-yl]-4-(pyridin-3-yl)piperazine: Similar structure but with a different position of the pyridine ring.
1-[1-(3-Methylbutyl)piperidin-4-yl]-4-(pyridin-4-yl)piperazine: Similar structure but with a different position of the pyridine ring.
1-[1-(3-Methylbutyl)piperidin-4-yl]-4-(pyridin-5-yl)piperazine: Similar structure but with a different position of the pyridine ring.
Propriétés
Numéro CAS |
648895-54-9 |
|---|---|
Formule moléculaire |
C19H32N4 |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
1-[1-(3-methylbutyl)piperidin-4-yl]-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C19H32N4/c1-17(2)6-10-21-11-7-18(8-12-21)22-13-15-23(16-14-22)19-5-3-4-9-20-19/h3-5,9,17-18H,6-8,10-16H2,1-2H3 |
Clé InChI |
PSLFFWDSCKAMGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCN1CCC(CC1)N2CCN(CC2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(3-Chloro-5-fluorophenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12606256.png)
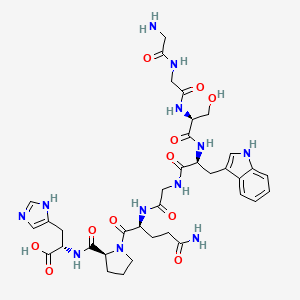

![Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]-](/img/structure/B12606279.png)
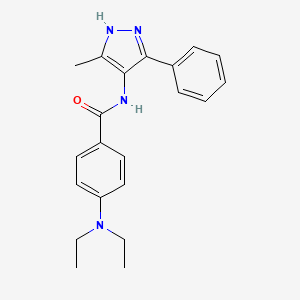
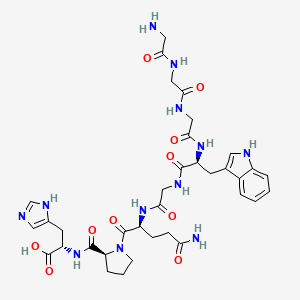

![3-[(3-Methyl-4-nitrophenoxy)methyl]-4'-(trifluoromethyl)-1,1'-biphenyl](/img/structure/B12606296.png)
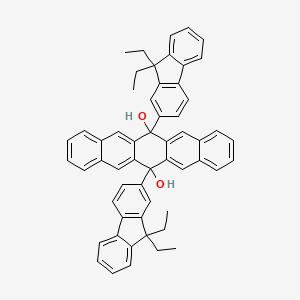
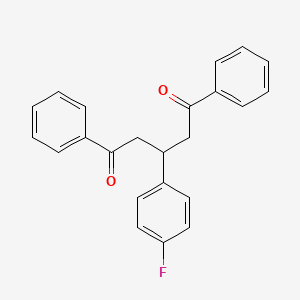

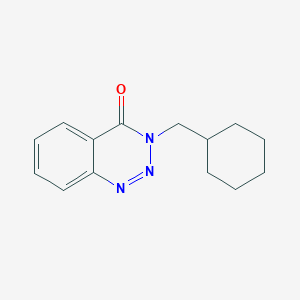

![2-(3,5-Dimethoxyphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B12606354.png)
